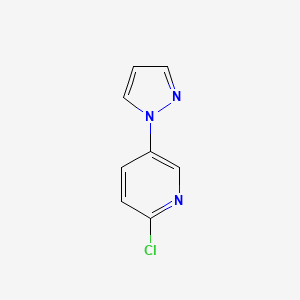

2-chloro-5-(1H-pyrazol-1-yl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZPTQLFQBOFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-25-4 | |

| Record name | 2-chloro-5-(1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloro-5-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a molecule incorporating both a reactive chloropyridine moiety and a versatile pyrazole ring, understanding its fundamental characteristics is paramount for its application in the synthesis of novel therapeutic agents. This document delves into the structural attributes, predicted physicochemical parameters, spectroscopic signature, and chemical reactivity of the title compound. Methodologies for its synthesis and analytical characterization are discussed, drawing upon established principles for related chemical entities. Furthermore, the guide explores the potential biological significance of this scaffold, supported by the known pharmacological activities of analogous pyrazolyl-pyridine derivatives.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings into a single molecular framework has yielded a plethora of compounds with remarkable biological activities.[1][2] Pyrazole-containing pharmaceuticals are well-represented in the market, demonstrating a broad spectrum of therapeutic applications.[3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known to engage in various biological interactions. When coupled with a pyridine ring, a six-membered aromatic heterocycle, the resulting scaffold offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.

This compound emerges as a key building block in this chemical space. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[4][5] The pyrazole moiety, attached at the 5-position, can be further functionalized to modulate the compound's steric and electronic properties, thereby influencing its biological target engagement and pharmacokinetic profile. This guide aims to provide a detailed exposition of the essential physicochemical characteristics of this compound, offering a foundation for its rational utilization in drug design and development programs.

Molecular Structure and Core Physicochemical Properties

The structural integrity and physicochemical nature of a compound are the bedrock of its behavior in both chemical and biological systems. While experimental data for this compound is not extensively available in public literature, we can infer its key properties through computational predictions and comparison with structurally related molecules.

Structural Characterization

The molecule consists of a pyridine ring substituted with a chlorine atom at the C2 position and a 1H-pyrazol-1-yl group at the C5 position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₈H₆ClN₃ | - |

| Molecular Weight | 179.61 g/mol | - |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 39.5 Ų | PubChem |

| Melting Point | Not available (Predicted to be a solid at room temperature) | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Predicted to be low to moderate | Inferred from XLogP3 |

Solubility Profile

The predicted octanol-water partition coefficient (XLogP3) of 1.8 suggests that this compound possesses a moderate degree of lipophilicity.[6] This value indicates that the compound is likely to have limited solubility in aqueous media and better solubility in organic solvents. The actual solubility will be pH-dependent due to the presence of the basic nitrogen atoms in the pyridine and pyrazole rings. For drug development purposes, a comprehensive experimental determination of solubility in various pharmaceutically relevant solvents and buffers across a range of pH values would be a critical step.[3][4]

Lipophilicity and its Implications

The balance between hydrophilicity and lipophilicity is a crucial determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The predicted XLogP3 of 1.8 falls within a favorable range for oral bioavailability, suggesting a good potential for membrane permeation. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Therefore, the moderate lipophilicity of this scaffold is a promising starting point for further optimization.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic strategies for N-aryl pyrazoles and substituted pyridines.

Synthetic Strategies

A plausible and commonly employed method involves the nucleophilic aromatic substitution reaction between 2,5-dichloropyridine and pyrazole in the presence of a suitable base. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophiles facilitates the selective formation of the desired product.[4]

Figure 1: A generalized workflow for the synthesis of this compound.

An alternative approach could involve the construction of the pyrazole ring onto a pre-functionalized pyridine derivative. For instance, a pyridine bearing a hydrazine or a related functional group at the 5-position could undergo a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic nature of the chloropyridine ring and the aromatic stability of the pyrazole moiety.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen atom.[4][5] This property is highly valuable for the diversification of the scaffold in medicinal chemistry programs.

-

Electrophilic Aromatic Substitution: The pyrazole ring is generally less reactive towards electrophilic substitution than the pyridine ring. However, under forcing conditions, substitution may occur, likely at the C4 position of the pyrazole ring. The pyridine ring is generally deactivated towards electrophilic attack.

-

Stability: The compound is expected to be relatively stable under normal storage conditions. However, it may be sensitive to strong acids and bases, and prolonged exposure to light and air could lead to degradation. A thorough stability assessment under various stress conditions (e.g., heat, humidity, light, and different pH values) is essential for its development as a pharmaceutical ingredient.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. Protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-9.0 ppm), while the pyrazole protons will also be in the aromatic region but may have slightly different chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 179.03). The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M peak, would confirm the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid), would be suitable for its analysis.[7][8]

Figure 2: A schematic of a typical HPLC workflow for purity analysis.

Biological and Pharmacological Context

The pyrazolyl-pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.

Known Activities of Related Compounds

Derivatives of pyrazolyl-pyridines have been reported to possess activities including:

-

Anticancer: Many pyrazole derivatives have shown potent anticancer activities through various mechanisms.

-

Anti-inflammatory: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial: Pyrazole-containing compounds have demonstrated activity against a range of bacteria and fungi.[1]

-

Kinase Inhibition: The scaffold is present in numerous kinase inhibitors, which are a major class of targeted cancer therapies.

The specific compound, this compound, serves as a valuable starting material for the synthesis of libraries of compounds to be screened for these and other biological activities. The ability to readily modify the 2-position of the pyridine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. Its combination of a reactive chloropyridine unit and a biologically relevant pyrazole moiety makes it an attractive scaffold for the synthesis of novel therapeutic agents. While experimental physicochemical data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, synthetic accessibility, reactivity, and analytical characterization based on established chemical principles and data from related structures. The insights presented herein are intended to facilitate the rational design and development of new drug candidates based on this promising molecular framework. Further experimental validation of the predicted properties is a necessary next step to fully unlock the potential of this versatile compound.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- Smolecule. Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-.

- ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

- RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- MDPI. (2021).

- Chegg. (2020, August 27). Explain why 2-chloropyridine reacts more readily with nucleophiles than pyridine.

- ResearchGate. (2013, December 23).

- Physical Testing and Chemical Analysis Part B:Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- SIELC Technologies. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column.

- PubMed. (2010). Synthesis and biological activity of some novel pyrazolines.

- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

- Google Patents.

- NIH. (2015, January 1). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.

- ResearchGate. (2025, April). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- PubChemLite. This compound.

- CymitQuimica. This compound.

- NIH. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.

- PubChem. 2-chloro-5-nitro-3-(1H-pyrazol-1-yl)pyridine | C8H5ClN4O2.

- NIH. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- NIST WebBook. 1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone.

- PubMed. 2-Chloro-5-(chloro-meth-yl)pyridine.

- Dana Bioscience. 2-Chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine 1g.

- ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine.

- BLDpharm. 1934535-39-3|2-Chloro-5-(1H-pyrazol-3-yl)pyridine.

- RSC Publishing. (2023, May 18). Organic & Biomolecular Chemistry.

- HELIX Chromatography. HPLC Methods for analysis of Pyridine.

- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

- Benchchem. An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine.

- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.

- MDPI.

- NIH. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine.

- PubChem. 2-Chloropyridine | C5H4ClN.

Sources

- 1. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]

- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 6. books.lucp.net [books.lucp.net]

- 7. rsc.org [rsc.org]

- 8. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2-chloro-5-(1H-pyrazol-1-yl)pyridine under acidic conditions

An In-depth Technical Guide to the Stability of 2-chloro-5-(1H-pyrazol-1-yl)pyridine Under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound, a key heterocyclic building block in modern drug discovery, under acidic conditions. By examining the intrinsic chemical properties of the 2-chloropyridine and N-arylpyrazole moieties, this paper outlines the theoretical basis for potential degradation pathways. A detailed, field-proven experimental protocol for conducting a forced degradation study is presented, designed to empower researchers and drug development professionals to rigorously assess the stability of this molecule. The guide emphasizes the causality behind experimental design and includes robust methodologies for the identification and quantification of potential degradants, ensuring scientific integrity and regulatory compliance.

Introduction: The Chemical Context and Significance

This compound is a bifunctional heterocyclic compound featuring a halogenated pyridine ring linked to a pyrazole moiety.[1][2] Compounds incorporating both pyrazole and pyridine scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antitumor properties.[3] The 2-chloro substituent serves as a versatile synthetic handle for nucleophilic substitution reactions, while the pyrazole unit can engage in crucial hydrogen bonding and coordination interactions.

Given its role as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), understanding the intrinsic stability of this compound is paramount. Stability profiles directly impact synthesis strategies, formulation development, storage conditions, and regulatory outcomes.[4][5] This guide focuses specifically on its stability under acidic conditions, a common stressor encountered during synthesis, purification, and in certain physiological environments.

Theoretical Assessment of Acid-Mediated Lability

The stability of this compound in an acidic medium is primarily governed by the reactivity of its two constituent rings and the linking C-N bond.

The 2-Chloropyridine Moiety: A Locus of Hydrolysis

The pyridine ring is electronically analogous to a benzene ring but is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. Under acidic conditions, this reactivity is enhanced.

-

Protonation of the Pyridine Nitrogen: The pyridine nitrogen atom (pKa of conjugate acid ~5.2) will be readily protonated in acidic media. This protonation further increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

-

Acid-Catalyzed Hydrolysis: The C-Cl bond can undergo hydrolysis to form the corresponding 2-hydroxypyridine derivative. Studies on 2-chloropyridine have demonstrated that acid catalysis promotes this hydrolysis.[6] While 2-chloropyridine itself is not expected to hydrolyze readily under neutral environmental conditions, the presence of strong acids and elevated temperatures can drive the reaction.[7]

The Pyrazole Moiety: Basicity and General Stability

The pyrazole ring is an aromatic heterocycle containing a weakly acidic N1-H proton and a weakly basic sp²-hybridized N2 nitrogen atom.[8]

-

Protonation of the Pyrazole Nitrogen: The pyridine-like N2 nitrogen of the pyrazole ring can be protonated in acidic media, forming a pyrazolium cation.[9][10] This protonation is a key consideration, as it can alter the electronic properties of the entire molecule.

-

Ring Stability: The pyrazole ring itself is generally robust and resistant to cleavage under typical acidic conditions. It is known to be stable towards many oxidizing and reducing agents.[9][11] Therefore, acid-mediated opening of the pyrazole ring is considered a low-probability degradation pathway under mild to moderate stress conditions.

Proposed Primary Degradation Pathway

Based on the analysis above, the most probable degradation pathway for this compound under acidic stress is the hydrolysis of the 2-chloro substituent. This would lead to the formation of 5-(1H-pyrazol-1-yl)pyridin-2(1H)-one, which exists in tautomeric equilibrium with 2-hydroxy-5-(1H-pyrazol-1-yl)pyridine.

Caption: Proposed primary degradation pathway via acid-catalyzed hydrolysis.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[12] The following protocol provides a self-validating system for assessing the stability of this compound.

Materials and Equipment

-

Compound: this compound (purity >98%)

-

Reagents: Hydrochloric acid (HCl, certified), Sodium hydroxide (NaOH, certified), HPLC-grade acetonitrile (ACN) and methanol (MeOH), HPLC-grade water.

-

Equipment: Calibrated analytical balance, volumetric flasks, pH meter, HPLC system with UV or PDA detector, heating block or water bath, sample vials.

Methodology

This workflow is designed to systematically evaluate stability under defined stress conditions.

Sources

- 1. PubChemLite - this compound (C8H6ClN3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- [smolecule.com]

- 4. biomedres.us [biomedres.us]

- 5. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. ajrconline.org [ajrconline.org]

1H NMR spectral data of 2-chloro-5-(1H-pyrazol-1-yl)pyridine

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-chloro-5-(1H-pyrazol-1-yl)pyridine

Introduction: Elucidating the Molecular Architecture

In the landscape of modern pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. This compound, a heterocyclic compound featuring both a pyridine and a pyrazole moiety, presents a unique structural framework of significant interest in medicinal chemistry.[1] The electronic interplay between the electron-deficient, halogenated pyridine ring and the electron-rich pyrazole system dictates its chemical reactivity and biological activity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such organic molecules in solution.[2] It provides granular information on the electronic environment of each proton, their spatial relationships through spin-spin coupling, and the overall molecular symmetry. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, synthesizing foundational NMR principles with data from analogous structures to provide a predictive and interpretive framework.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify the distinct proton environments within the molecule. This compound possesses six unique aromatic protons: three on the pyridine ring (H3, H4, and H6) and three on the pyrazole ring (H3', H4', and H5'). The numbering convention used for this analysis is illustrated below.

Caption: Predicted J-coupling (spin-spin splitting) relationships for the aromatic protons.

Experimental Protocol for ¹H NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup. [3][4]The following protocol outlines a self-validating system for acquiring the ¹H NMR spectrum of this compound.

Workflow: From Sample to Spectrum

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. [5] * Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic molecules. [3]If solubility is an issue, DMSO-d₆ can be used.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. [3]Use a vortex mixer or gentle sonication to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra. [4] * Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. [4][6]Ensure the final sample height in the tube is between 4.0 and 5.0 cm. [4] * Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

-

NMR Spectrometer Operation:

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking & Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. [6]Subsequently, "shimming" is performed—an automated or manual process of adjusting shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume, which is essential for sharp, well-resolved peaks. [3] * Tuning and Matching: The probe is tuned to the ¹H frequency to maximize the efficiency of radiofrequency pulse transmission and signal reception.

-

Data Acquisition: Set up a standard 1D proton experiment. Key parameters include the spectral width, number of scans (typically 8 to 16 for a sample of this concentration), and a relaxation delay (e.g., 1-2 seconds).

-

-

Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak is set to 7.26 ppm.

-

Integration and Analysis: The area under each signal is integrated to determine the relative number of protons it represents. Peak multiplicities and coupling constants are then measured to complete the structural assignment. [7]

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the chemical shifts, integration, and spin-spin coupling patterns allows for the complete and unambiguous assignment of all six aromatic protons. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and utilize this critical spectral data in their research and development endeavors.

References

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.

- How To Prepare And Run An NMR Sample. Alwsci Blogs.

- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex

- NMR Sample Preparation. University of Minnesota Twin Cities, College of Science and Engineering.

- The 1H NMR spectrum of pyrazole in a nem

- 2-Chloropyridine(109-09-1) 1H NMR spectrum. ChemicalBook.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- 1H NMR of pyrazole. Reddit.

- NMR Sample Prepar

- NMR Sample Preparation.

- Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.

- Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem.

- NMR chemical shift prediction of pyridines. Stenutz.

- Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl). Smolecule.

- Short Summary of 1H-NMR Interpret

- 1H NMR Spectroscopy. University document.

- Coupling constants for 1H and 13C NMR. University document.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

- 1. Buy Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. web.mnstate.edu [web.mnstate.edu]

Mass spectrometry fragmentation pattern of 2-chloro-5-(1H-pyrazol-1-yl)pyridine

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-chloro-5-(1H-pyrazol-1-yl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a molecule combining three distinct chemical moieties—a pyridine ring, a pyrazole ring, and a chloro substituent—its fragmentation behavior is governed by the interplay of their individual and combined electronic properties. This document is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation, reaction monitoring, and quality control. By leveraging established fragmentation principles of related heterocyclic systems, this guide offers a predictive framework for identifying the molecular ion and key fragment ions, complete with a proposed fragmentation pathway, a detailed experimental protocol for data acquisition, and a discussion of the underlying chemical principles.

Introduction: The Compound and the Technique

1.1. Structural Overview of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole-containing compounds are known for a wide range of biological activities and serve as versatile synthetic intermediates.[1][2] The structure incorporates a 2-chloropyridine core, which is a common scaffold in pharmaceuticals and agrochemicals, linked at the 5-position to a 1H-pyrazole ring.[3] Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and characterization in complex matrices.

1.2. The Role of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. Upon bombardment with high-energy electrons (typically 70 eV), the molecule loses an electron to form a positively charged radical cation known as the molecular ion (M+•).[4] This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements, resulting in a unique fragmentation pattern.[5] This pattern serves as a molecular fingerprint, providing invaluable information about the analyte's structure, connectivity, and functional groups. The stability of the resulting fragment ions is a primary determinant of their abundance in the final mass spectrum.[5]

Predicted Fragmentation Pathways

The fragmentation of this compound is predicted to be initiated at several key locations: the labile C-Cl bond, the bond connecting the two heterocyclic rings, and the rings themselves.

2.1. The Molecular Ion (M+•)

The first crucial step in analysis is the identification of the molecular ion. The nominal molecular weight of C8H6ClN3 is 195.61 g/mol . A key confirmatory feature will be the isotopic signature of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. Therefore, the mass spectrum will exhibit two distinct molecular ion peaks:

-

M+• peak at m/z 195 (corresponding to the ³⁵Cl isotope).

-

[M+2]+• peak at m/z 197 (corresponding to the ³⁷Cl isotope).

The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule and its fragments.

2.2. Primary Fragmentation Mechanisms

Based on the fragmentation of chloropyridines, N-arylpyrazoles, and general heterocyclic principles, several major fragmentation pathways are anticipated.[6][7][8]

-

Pathway A: Loss of Chlorine Radical (•Cl) This is a common fragmentation for aryl chlorides. The cleavage of the C-Cl bond would result in the loss of a chlorine radical (35 u or 37 u), leading to a prominent ion at m/z 160 . This cation is stabilized by the aromatic system.

-

Pathway B: Cleavage of the Pyridine-Pyrazole Bond The C-N bond linking the two rings can cleave, leading to fragments representing each ring system. This can occur in two ways:

-

Formation of the 2-chloropyridin-5-yl cation at m/z 112/114 with the pyrazole radical as the neutral loss.

-

Formation of the pyrazolyl cation at m/z 67 with the 2-chloropyridin-5-yl radical as the neutral loss. The relative abundance will depend on the stability of the resulting cations.

-

-

Pathway C: Ring Fragmentation - Loss of HCN Heterocyclic aromatic rings commonly fragment via the elimination of stable neutral molecules like hydrogen cyanide (HCN, 27 u).

-

The pyridine ring can lose HCN. This can occur from the molecular ion to give a fragment at m/z 168/170 or, more likely, from other primary fragments. For example, the m/z 160 ion ([M-Cl]⁺) could lose HCN to yield a fragment at m/z 133 .

-

The pyrazole ring can also undergo cleavage with the loss of HCN.[7]

-

-

Pathway D: Fragmentation of the Pyrazole Ring - Loss of N₂ A characteristic fragmentation of the pyrazole moiety involves the expulsion of a molecule of nitrogen (N₂, 28 u), which can lead to the formation of a cyclopropenyl-containing ion.[7] For instance, the [M-Cl]⁺ ion at m/z 160 could potentially lose N₂ to form an ion at m/z 132 .

2.3. Proposed Fragmentation Scheme Diagram

The following diagram illustrates the predicted major fragmentation pathways originating from the molecular ion of this compound.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Tabulated Summary of Predicted Key Ions

The table below summarizes the major ions expected in the mass spectrum, providing a quick reference for data interpretation.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Ion Structure/Formula | Origin / Fragmentation Pathway |

| 195 | 197 | [C₈H₆ClN₃]⁺• | Molecular Ion (M⁺•) |

| 160 | - | [C₈H₆N₃]⁺ | M⁺• - •Cl |

| 133 | - | [C₇H₅N₂]⁺ | [M-Cl]⁺ - HCN |

| 132 | - | [C₈H₆N]⁺ | [M-Cl]⁺ - N₂ |

| 112 | 114 | [C₅H₃ClN]⁺ | Cleavage of Pyridine-Pyrazole Bond |

| 78 | - | [C₅H₄N]⁺ | Pyridine Cation (from loss of Cl and pyrazole) |

| 67 | - | [C₃H₃N₂]⁺ | Pyrazolyl Cation |

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation and obtain a high-quality mass spectrum, a rigorous and well-defined experimental protocol is essential. A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is the recommended instrumentation.

4.1. Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or methanol are suitable choices.

-

Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. This prevents detector saturation and column overloading.

4.2. Instrumentation Workflow

The following workflow outlines the process from sample injection to data analysis.

Caption: Standard workflow for GC-MS analysis of the target compound.

4.3. Recommended GC-MS Parameters

Adherence to standardized parameters ensures reproducibility and allows for comparison with library data, where available.

Gas Chromatograph (GC) Parameters:

| Parameter | Recommended Value | Rationale |

| Injector Port Temp | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | Standard volume to avoid column overload. |

| Injection Mode | Split (e.g., 50:1) | Prevents detector saturation with a concentrated sample. |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard, non-polar column suitable for a wide range of aromatic compounds. |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and impurities effectively. |

Mass Spectrometer (MS) Parameters:

| Parameter | Recommended Value | Rationale |

| Ionization Mode | Electron Ionization (EI) | Provides extensive, reproducible fragmentation for structural elucidation.[4] |

| Ionization Energy | 70 eV | Industry standard for generating stable and comparable fragmentation patterns. |

| Source Temp | 230 °C | Prevents condensation of the analyte within the ion source. |

| Mass Range | m/z 40-300 | Covers the expected mass of the molecular ion and all significant fragments. |

| Scan Speed | 2 scans/sec | Provides sufficient data points across the eluting chromatographic peak for accurate spectrum generation. |

4.4. Data Analysis and Interpretation

-

Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

-

Background Subtraction: Obtain the mass spectrum for the peak and subtract the background spectrum from the baseline to get a clean analyte spectrum.

-

Molecular Ion Identification: Locate the peak at m/z 195 and the corresponding isotope peak at m/z 197 in a ~3:1 ratio.

-

Fragment Ion Analysis: Compare the major fragment ions in the experimental spectrum with the predicted ions in the table above and the proposed fragmentation scheme. The presence of ions at m/z 160, 112/114, and 67 would provide strong evidence for the proposed structure.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be a rich and informative process, driven by the distinct chemical properties of its constituent rings and the chloro-substituent. The key diagnostic features will be the characteristic 3:1 isotopic pattern of the chlorine-containing ions, the loss of the chlorine radical to form the base peak or a significant fragment at m/z 160, and subsequent cleavages of the pyridine-pyrazole bond and the heterocyclic rings themselves. The experimental protocol detailed herein provides a robust framework for acquiring a high-quality, reproducible mass spectrum. This predictive guide serves as a valuable tool for any scientist engaged in the synthesis, purification, or analysis of this compound, enabling confident structural confirmation and facilitating further research and development.

References

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B. Retrieved from [Link]

-

Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of 2-chloro-5-(1H-pyrazol-1-yl)pyridine Derivatives

Abstract

The 2-chloro-5-(1H-pyrazol-1-yl)pyridine scaffold is a cornerstone in contemporary medicinal chemistry and materials science, valued for its versatile coordination properties and significant biological activity. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and critical considerations for determining and analyzing the X-ray crystal structure of this compound derivatives. We will delve into field-proven synthesis and crystallization protocols, the intricacies of single-crystal X-ray diffraction (SCXRD) analysis, and the interpretation of key structural features, including intermolecular interactions that govern crystal packing.

Introduction: The Significance of the Pyrazolylpyridine Core

Heterocyclic compounds containing pyrazole and pyridine rings have garnered immense interest due to their prevalence in biologically active molecules.[1][2] The pyrazole moiety offers a rich hub for hydrogen bonding and coordination, while the substituted pyridine ring provides a robust framework that can be chemically modified to modulate electronic properties and steric profiles. The specific scaffold, this compound, serves as a critical intermediate and a key pharmacophore in the development of therapeutics targeting a range of diseases.

The determination of the molecular structure through single-crystal X-ray diffraction is the definitive method for elucidating bond connectivities, conformational preferences, and the supramolecular architecture of these compounds.[3] This knowledge is not merely academic; it directly impacts a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical metrics in the drug development pipeline.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of well-ordered single crystals. The synthetic and crystallization strategies for pyrazolylpyridine derivatives often require careful optimization of reaction conditions and solvent systems.

Synthetic Pathway: A Trusted Protocol

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction. A robust and commonly employed method is the reaction of a dichlorinated pyridine or pyrimidine precursor with 1H-pyrazole in the presence of a suitable base. Drawing from established procedures for analogous compounds, a reliable protocol can be outlined.[4]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1H-pyrazole (1.1 equivalents) in N,N-dimethylacetamide (DMA), add potassium carbonate (K₂CO₃, 2.5 equivalents) as the base.

-

Addition of Precursor: Add 2,5-dichloropyridine (1.0 equivalent) to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product into ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Causality Behind Choices:

-

Base and Solvent: The choice of K₂CO₃ provides a solid, non-nucleophilic base that facilitates the deprotonation of pyrazole without competing in the substitution reaction. DMA is an excellent polar aprotic solvent for this type of reaction, effectively solubilizing the reagents and facilitating the SNAr mechanism.

-

Purification: Flash chromatography is essential to separate the desired mono-substituted product from any unreacted starting materials or potential di-substituted byproducts, ensuring the high purity required for successful crystallization.

Growing Single Crystals: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step. For pyrazolylpyridine derivatives, slow evaporation and vapor diffusion are highly effective techniques. The key is to identify a solvent or solvent system where the compound has moderate solubility.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: Screen a range of solvents to find one in which the purified compound is sparingly soluble at room temperature but dissolves upon gentle warming. For compounds like these, dichloromethane (DCM), ethanol, or ethyl acetate are good starting points.[3][4]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., a DCM/heptane mixture).[4]

-

Crystal Growth: Filter the solution through a syringe filter into a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.

Trustworthiness of the Protocol: This self-validating system relies on the principle that slow solvent removal allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects and leading to a single, well-defined crystal. The quality of the resulting crystals is directly assessed by the quality of the diffraction pattern they produce.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3]

Data Collection

A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3][4] As the crystal is rotated, a series of diffraction patterns are collected on a detector, such as a CCD or CMOS detector.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, creating a preliminary structural model. This model is then refined against the experimental data using least-squares algorithms. The quality of the final structure is assessed by the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Analysis of the Crystal Structure of Pyrazolylpyridine Derivatives

Based on crystallographic data from closely related structures like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine and 2-chloro-5-(chloromethyl)pyridine, we can anticipate key structural features.[3][4]

Molecular Geometry and Conformation

The core heterocyclic system, comprising the pyridine and pyrazole rings, is expected to be largely planar. Any deviation from planarity can be quantified by calculating the root-mean-square deviation (r.m.s.d.) of the atoms from a least-squares plane. In similar structures, the molecule is often essentially planar, which can facilitate π-π stacking interactions.[4]

Table 1: Representative Crystallographic Data for Analogous Structures

| Parameter | 2-chloro-5-(chloromethyl)pyridine[3][5] | 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine[4] |

| Formula | C₆H₅Cl₂N | C₈H₄ClF₃N₄ |

| Molar Mass | 162.01 g/mol | 248.60 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 4.0770 (8) | 5.5776 (3) |

| b (Å) | 10.322 (2) | 7.7117 (4) |

| c (Å) | 16.891 (3) | 21.8335 (12) |

| β (°) ** | 95.95 (3) | 90 |

| Volume (ų) ** | 707.0 (2) | 939.12 (9) |

| Z | 4 | 4 |

| T (K) | 293 | 100 |

| R1 [I>2σ(I)] | 0.037 | 0.033 |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. Understanding these interactions is crucial for crystal engineering and predicting solid-state properties.

-

Hydrogen Bonding: While the core scaffold lacks strong hydrogen bond donors, weak C—H···N and C—H···Cl hydrogen bonds are highly probable. For instance, in the crystal structure of 2-chloro-5-(chloromethyl)pyridine, molecules are linked into dimers via C—H···N interactions, which are key to stabilizing the crystal lattice.[3][5][6]

-

π-π Stacking: The planar aromatic rings are prone to engage in π-π stacking interactions, where the rings arrange in either a parallel-displaced or T-shaped geometry. These interactions contribute significantly to the overall packing energy.

-

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, further influencing the supramolecular assembly.

Polymorphism: The Challenge of Multiple Crystal Forms

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development.[7] Different polymorphs can have different stabilities, dissolution rates, and mechanical properties. The crystallization conditions—solvent, temperature, and rate of cooling—can all influence which polymorphic form is obtained. Therefore, a thorough screening for polymorphs is a necessary step, often involving crystallization from a wide variety of solvents and conditions. The analysis of intermolecular interactions for a known structure can provide insights into how the molecular packing might be altered to produce different polymorphs.

Conclusion

The crystallographic analysis of this compound derivatives is an indispensable tool for the modern chemical scientist. It provides an unambiguous structural blueprint that informs synthetic strategy, explains physicochemical properties, and enables rational design of next-generation molecules. By integrating robust protocols for synthesis and crystallization with a deep understanding of diffraction principles and intermolecular forces, researchers can unlock the full potential of this valuable heterocyclic scaffold. This guide serves as a foundational resource, grounding experimental practice in established scientific principles to ensure the generation of high-quality, reliable, and insightful structural data.

References

-

Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

-

Feng, Z.-Q., et al. (2011). (PDF) 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

-

Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]

-

National Center for Biotechnology Information (2024). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. PubChem. [Link]

-

Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloro-meth-yl)pyridine. PubMed. [Link]

-

Al-Majid, A. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Cardiff University ORCA. [Link]

-

PubChemLite. (2026). This compound. Université du Luxembourg. [Link]

-

ResearchGate. (n.d.). The intramolecular π ··· π interactions in crystals of 1 shown as dashed lines. [Link]

-

Peresypkina, E. V., & Virovets, A. V. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 733. [Link]

-

National Center for Biotechnology Information (2024). 2-chloro-5-nitro-3-(1H-pyrazol-1-yl)pyridine. PubChem. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19-32. [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(Pt 6), 627-668. [Link]

-

National Center for Biotechnology Information (2024). 2-Chloro-5-nitropyridine. PubChem. [Link]

-

Al-Orabi, R. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(10), 3290. [Link]

-

ResearchGate. (2025). (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. [Link]

-

Bouzroura, H., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(9), 1147. [Link]

-

ResearchGate. (n.d.). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. [Link]

-

van de Streek, J., et al. (2023). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 13(12), 1695. [Link]

-

PubMed. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. [Link]

Sources

- 1. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-5-(chloro-meth-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Pyrazolylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolylpyridine Core – A Scaffold of Versatility and Significance

The pyrazolylpyridine framework, a heterocyclic edifice comprising a fused or directly linked pyrazole and pyridine ring, has emerged as a "privileged scaffold" in modern chemistry. Its significance lies in its remarkable versatility, underpinning advancements in medicinal chemistry, coordination chemistry, and materials science. As analogues of the ubiquitous 2,2'-bipyridine ligands, pyrazolylpyridines offer distinct advantages, including greater synthetic accessibility and tunable steric and electronic properties.[1][2] This adaptability has propelled their use in the development of novel therapeutics, sophisticated metal complexes with unique photophysical and catalytic properties, and advanced materials.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and synthetic evolution of the pyrazolylpyridine core, offering field-proven insights and detailed experimental protocols for the modern researcher.

Part 1: Discovery and Historical Context: From Serendipity to Strategic Design

The genesis of pyrazolylpyridine chemistry can be traced back to the early 20th century. In a seminal 1908 publication, Ortoleva reported the first synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative.[1] This initial discovery, arising from the treatment of diphenylhydrazone and pyridine with iodine, laid the groundwork for a new class of heterocyclic compounds. Just three years later, Bülow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones.[1] These early explorations, while foundational, were likely driven by academic curiosity into the reactivity of heterocyclic systems.

It was the subsequent recognition of the pyrazolylpyridine scaffold as a potent ligand for metal coordination that catalyzed a surge in synthetic interest. The structural analogy to 2,2'-bipyridine, a cornerstone of coordination chemistry, was not lost on researchers. They quickly realized that by replacing one of the pyridine rings with a pyrazole moiety, they could fine-tune the electronic and steric environment around a metal center, thereby influencing the properties of the resulting complex. This realization marked a shift from serendipitous discovery to strategic design, with chemists actively developing new synthetic routes to access a wider array of pyrazolylpyridine derivatives for specific applications.

Part 2: Evolution of Synthetic Methodologies: A Chemist's Guide to Building the Core

The synthetic history of pyrazolylpyridines is rich with innovation, evolving from classical condensation reactions to modern, highly efficient catalytic cross-couplings. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Broadly, these methodologies can be categorized into two main approaches: the construction of the pyridine ring onto a pre-existing pyrazole scaffold, or the formation of the pyrazole ring on a pyridine precursor.

Building the Pyridine Ring: Cyclocondensation Strategies

One of the most established and versatile methods for constructing the pyridine ring involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach offers a high degree of control over the substitution pattern on the resulting pyridine ring.

The causality behind this experimental choice lies in the inherent nucleophilicity of the 5-aminopyrazole. The amino group and the C4 position of the pyrazole ring act as a binucleophile, reacting with the two electrophilic centers of the 1,3-dicarbonyl compound to form the pyridine ring. The reaction typically proceeds via a Michael addition followed by an intramolecular condensation and subsequent aromatization.

Diagram 1: General Workflow for Pyrazolylpyridine Synthesis via Cyclocondensation

This protocol describes a general procedure for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and a 1,3-dicarbonyl compound.[1]

Materials:

-

5-Aminopyrazole derivative (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

-

Glacial Acetic Acid (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound.

-

Add glacial acetic acid to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford the purified pyrazolylpyridine.

Self-Validation: The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The expected spectroscopic data should show signals corresponding to both the pyrazole and the newly formed pyridine ring, with the disappearance of the signals from the starting materials.

Building the Pyrazole Ring: From Pyridine Precursors

An alternative and equally powerful strategy involves the construction of the pyrazole ring onto a pyridine scaffold. This approach is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible from commercially available pyridine starting materials.

A classic example is the reaction of a hydrazine derivative with a pyridine-based precursor containing a 1,3-dielectrophilic unit. This method mirrors the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.[3]

Diagram 2: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine from a Pyridine-based 1,3-Diketone

This protocol details the synthesis of 2-(1H-pyrazol-3-yl)pyridine from 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one.[4]

Materials:

-

3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one (1.0 g, 6.2 mmol)

-

Hydrazine hydrate (2 mL)

-

Ethanol (3.3 mL)

Procedure:

-

Dissolve 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture at 60 °C for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The resulting pale yellow solid can be further purified by recrystallization or column chromatography if necessary. (Yield reported as 97.3%).[4]

Self-Validation: The successful formation of the pyrazole ring can be confirmed by the appearance of a characteristic NH proton signal in the ¹H NMR spectrum and the appropriate signals for the pyrazole and pyridine rings. Mass spectrometry should confirm the expected molecular weight of the product.

Modern Synthetic Marvels: Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of pyrazolylpyridines, offering unprecedented efficiency and functional group tolerance. The Ullmann condensation and its modern variants have become particularly powerful tools for the N-arylation of pyrazoles with halopyridines.[5][6]

The rationale for employing these methods lies in their ability to form C-N bonds under relatively mild conditions, avoiding the often harsh conditions of classical condensation reactions. Copper- and palladium-catalyzed systems are the most common, with the choice of catalyst, ligand, base, and solvent being crucial for achieving high yields and selectivity.

This protocol provides a general procedure for the synthesis of 2-(1H-pyrazol-1-yl)pyridine via a copper-catalyzed Ullmann-type coupling.[6][7]

Materials:

-

2-Bromopyridine (1.0 eq)

-

Pyrazole (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene (solvent)

Procedure:

-

To an oven-dried Schlenk tube, add CuI, K₂CO₃, and pyrazole.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add toluene, 2-bromopyridine, and DMEDA via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(1H-pyrazol-1-yl)pyridine.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Comparison of the obtained data with literature values will validate the successful synthesis.

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke pyridine synthesis, a powerful method for the preparation of substituted pyridines, can also be adapted for the synthesis of pyrazolylpyridines.[4] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4]

The elegance of this method lies in its convergent nature, allowing for the rapid assembly of complex, highly substituted pyridines from readily available starting materials. By incorporating a pyrazole moiety into one of the starting materials, pyrazolylpyridines can be efficiently synthesized.

Diagram 3: Mechanism of the Kröhnke Pyridine Synthesis

Part 3: Data Presentation and Comparative Analysis

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the methodologies discussed.

| Synthetic Methodology | Key Reactants | General Conditions | Advantages | Limitations |

| Cyclocondensation | 5-Aminopyrazole, 1,3-Dicarbonyl | Acidic, Reflux | Versatile for substitution, Readily available starting materials | Can lead to regioisomers with unsymmetrical dicarbonyls |

| Pyrazole Formation | Pyridine-based 1,3-dielectrophile, Hydrazine | Ethanolic, Reflux | Good for specific substitution patterns on the pyridine ring | Availability of the pyridine precursor can be a limitation |

| Ullmann-Type Coupling | Halopyridine, Pyrazole | Cu or Pd catalyst, Base, 100-140 °C | High functional group tolerance, Milder conditions than classical methods | Catalyst cost and sensitivity, Ligand optimization may be required |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Ammonium acetate, Acetic acid, Reflux | Convergent, Rapid assembly of complex structures | Requires specific starting materials, Can be multi-step |

Conclusion: A Continuously Evolving Field

The journey of pyrazolylpyridines, from their initial discovery over a century ago to their current status as a privileged scaffold, is a testament to the ingenuity and adaptability of synthetic organic chemistry. The evolution of synthetic methodologies has been driven by the ever-increasing demand for these versatile molecules in a wide range of scientific disciplines. From classical cyclocondensation reactions to modern catalytic cross-couplings, chemists now have a powerful arsenal of tools to construct pyrazolylpyridine cores with unprecedented precision and efficiency. As research in medicinal chemistry, coordination chemistry, and materials science continues to push the boundaries of innovation, the demand for novel pyrazolylpyridine derivatives will undoubtedly fuel further advancements in their synthesis. This guide serves as a comprehensive resource for researchers seeking to navigate this exciting and dynamic field, providing both the historical context and the practical knowledge necessary to harness the full potential of this remarkable heterocyclic scaffold.

References

-

Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4483. [Link]

-

Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

-

Son, Y. J., Lee, J. Y., & Kang, S. K. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o973. [Link]

-

Halpin, S. M., et al. (2021). Exceptionally high-temperature spin crossover in amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron(II) complex revealed by variable temperature Raman spectroscopy and single crystal X-ray diffraction. Dalton Transactions, 50(30), 10375-10383. [Link]

-

Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

-

Wikipedia. (2023, December 1). Kröhnke pyridine synthesis. In Wikipedia. [Link]

-

Potluri, V. K., et al. (2022). An overview of synthetic routes of pharmaceutically important pyranopyrazoles. Current Medicinal Chemistry, 29(41), 6288-6333. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

-

Hassan, A. S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(1), 134. [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

-

Mondal, M. A., & Ghosh, R. (2024). Tailor-Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. Chemistry – An Asian Journal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

Methodological & Application

Synthesis of 2-chloro-5-(1H-pyrazol-1-yl)pyridine via Suzuki coupling

An Application Note and Protocol for Researchers

Topic: Synthesis of a C-Linked Pyrazolylpyridine via Suzuki Coupling

A Detailed Guide to the Synthesis of 2-chloro-5-(1H-pyrazol-4-yl)pyridine

Author's Foreword

This document provides a comprehensive guide to the synthesis of a C-linked pyrazolylpyridine scaffold using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Pyrazolylpyridine derivatives are crucial structural motifs in modern drug discovery and materials science, offering unique electronic properties and hydrogen bonding capabilities.

A critical point of clarification: the topic specifies the synthesis of "2-chloro-5-(1H-pyrazol-1-yl)pyridine" via Suzuki coupling. The Suzuki reaction is a method for forming carbon-carbon (C-C) bonds.[1][2] Therefore, a direct Suzuki coupling as requested would result in a carbon-linked isomer, such as 2-chloro-5-(1H-pyrazol-4-yl)pyridine . The synthesis of the N-linked isomer (this compound) typically proceeds via a C-N coupling reaction, such as the Buchwald-Hartwig amination. This guide will adhere to the specified reaction methodology—Suzuki coupling—and will therefore detail the synthesis of the C-linked product, providing a scientifically robust and reproducible protocol.

Principle and Mechanism: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[4]

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (in this case, 2-chloro-5-bromopyridine), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2][3][5] The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed couplings, allowing for selective reaction at the 5-position of the pyridine ring.[6]

-

Transmetalation : This step involves the transfer of the organic group (the pyrazole moiety) from the organoboron reagent to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate species, which then ligates to the palladium center.[4][7][8]

-

Reductive Elimination : The final step involves the coupling of the two organic ligands (the chloropyridine and pyrazole groups) on the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][5]

Visualization of the Catalytic Cycle

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Synthesis of 2-Chloro-5-(1H-pyrazol-1-yl)pyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazolylpyridines in Medicinal Chemistry

The 2-chloro-5-(1H-pyrazol-1-yl)pyridine scaffold is a privileged structural motif in modern drug discovery. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of a wide range of therapeutic agents. This application note provides a comprehensive guide to the synthesis of this key intermediate via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This powerful transformation allows for the efficient formation of the crucial aryl-nitrogen bond, offering a versatile and scalable route for medicinal chemistry campaigns and process development.[1]

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2] The reaction is of paramount importance in organic synthesis due to its broad substrate scope and functional group tolerance, enabling the construction of arylamines that are often challenging to synthesize using traditional methods.[1][3]

The catalytic cycle, a fundamental concept in understanding this reaction, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, and often rate-determining, step is the reductive elimination of the desired N-aryl product, which regenerates the active palladium(0) catalyst.[2]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps, thereby enhancing the catalytic activity and broadening the substrate scope.[4]

Visualizing the Catalytic Cycle

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle for the synthesis of this compound.

Experimental Protocol